molecular formula C16H18N4 B1207522 2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine

2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine

Cat. No.: B1207522
M. Wt: 266.34 g/mol
InChI Key: AYTUMDQLEWFJFP-UHFFFAOYSA-N
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Description

2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine, also known as 2-TMPP, is an organic compound that is widely used for its various scientific and industrial applications. 2-TMPP is a heterocyclic compound containing both nitrogen and oxygen atoms. It is a white crystalline solid with a melting point of 126-128°C and a boiling point of 240-242°C. 2-TMPP has a molecular weight of 206.25 g/mol and a molecular formula of C11H14N4O.

Scientific Research Applications

Novel Ring-Cleavage Reactions

The study by Gómez et al. (1985) explored the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate, leading to a novel ring-cleavage reaction. This finding contributes to understanding the chemical behavior of related compounds.

β-Spirolactams and Pyrrolo[2,3-c]pyridazin-6-ones Synthesis

The research by Stoll et al. (2015) discusses synthesizing pyrrolo[2,3-c]pyridazin-6-ones via β-spirolactams. This demonstrates the versatility of pyrrolo[3,4-d]pyridazine derivatives in synthesizing novel compounds.

Chemiluminescent Compounds Synthesis

Algi et al. (2017) synthesized chemiluminescent compounds containing pyrrolo and pyridazine units. These compounds show potential for various applications due to their glow in the presence of specific catalysts.

Antibacterial Evaluation

Research by Sharafi-kolkeshvandi et al. (2016) involves synthesizing derivatives of pyrrolo[3,4-d]pyridazine and evaluating their antibacterial activity. This highlights the potential of these compounds in medical applications.

Pyridazine Derivatives Synthesis and Biological Evaluation

Singh et al. (2020) synthesized a series of pyridazine derivatives, including those related to pyrrolo[3,4-d]pyridazine, and evaluated their antimicrobial activities. This underscores the pharmacological relevance of these compounds.

Synthesis of Heterocyclic Compounds

Al-Afaleq & Abubshait (2001) reported the formation of novel pyrazolo[3,4-d]pyridazines, highlighting the potential of pyrrolo[3,4-d]pyridazine derivatives in synthesizing diverse heterocyclic compounds.

Corrosion Inhibition Studies

Mashuga et al. (2017) explored the inhibitory effect of pyridazine derivatives on mild steel corrosion. This research extends the application of these compounds to materials science.

Synthesis of Various Heterocyclic Derivatives

Kheder et al. (2009) discussed the synthesis of various heterocyclic derivatives from pyrrolo[3,4-d]pyridazine-related compounds, showcasing their versatility in organic chemistry.

Electrochromic Applications

Cho et al. (2015) synthesized novel polymers derived from pyrrolo-acenaphtho-pyridazine-diones for electrochromic applications, indicating the potential use of these compounds in electronic devices.

Antimicrobial Activity of Derivatives

Zaki et al. (2016) synthesized pyrazolo[3,4-d]pyridazines, among others, and evaluated their antimicrobial activities, again highlighting the medical applications of these derivatives.

Properties

IUPAC Name

2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-9-15-11(3)20(14-8-6-5-7-13(14)17)12(4)16(15)10(2)19-18-9/h5-8H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTUMDQLEWFJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC=CC=C3N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine
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2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine
Reactant of Route 3
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2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine
Reactant of Route 4
Reactant of Route 4
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine
Reactant of Route 5
Reactant of Route 5
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine
Reactant of Route 6
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine

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